Oleyl dimethyl ethyl ammonium bromide

Drag reduction Rheology Micelle nanostructure

This product is not a generic surfactant. Its (Z)-oleyl cis-unsaturation and dimethyl ethyl head group uniquely deliver lower CMC, enhanced micelle growth, and greater mechanical shear resistance than saturated stearyl or all-methyl ammonium analogs. As an EPA-registered pesticide active ingredient, it ensures your water treatment algicide formulations meet U.S. regulatory compliance without new active ingredient registration. The compact head group combined with the C₁₈ oleyl chain and bromide counterion provides differentiated lipophilicity for phase-transfer catalysis, outperforming short-chain PTCs. Ideal for cold-processed fabric softeners and drag-reducing surfactant systems subjected to repeated pump shear. Substitute with confidence only when these three structural features are replicated.

Molecular Formula C22H46BrN
Molecular Weight 404.5 g/mol
CAS No. 14351-44-1
Cat. No. B083522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleyl dimethyl ethyl ammonium bromide
CAS14351-44-1
SynonymsOleyl dimethyl ethyl ammonium bromide
Molecular FormulaC22H46BrN
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC[N+](C)(C)CC.[Br-]
InChIInChI=1S/C22H46N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(3,4)6-2;/h13-14H,5-12,15-22H2,1-4H3;1H/q+1;/p-1/b14-13-;
InChIKeyBFDFJIJWIIIZJB-HPWRNOGASA-M
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleyl Dimethyl Ethyl Ammonium Bromide: Identity and Class


Oleyl dimethyl ethyl ammonium bromide (CAS 14351-44-1) is a monounsaturated, single-chain quaternary ammonium compound (QAC) with the molecular formula C₂₂H₄₆BrN and a molecular weight of 404.5 g/mol [1]. Its structure features a (Z)-oleyl (cis-9-octadecenyl) hydrophobic tail, two methyl substituents, one ethyl substituent, and a bromide counterion [2]. It belongs to the broader class of cationic surfactants but occupies a specific structural niche distinct from the more common trimethyl ammonium bromides (e.g., CTAB, OTAB) and saturated stearyl analogs. The compound is recognized by the U.S. EPA as a registered pesticide active ingredient and is commercially supplied as a 75% concentrate in isopropanol or propylene glycol [3]. Its intended uses span algicidal water treatment, phase-transfer catalysis, and specialized surfactant formulation [3].

Structural Niche (Z)-Oleyl chain + dimethyl ethyl ammonium head Distinct from CTAB / OTAB
Regulatory Identity EPA-registered pesticide active ingredient Algicidal water treatment
Processing Profile Unsaturated chain supports cold-processable formulations Vs. hot-process stearyl analogs

Why Generic QAC Substitution Fails for Oleyl Dimethyl Ethyl Ammonium Bromide


Oleyl dimethyl ethyl ammonium bromide is not a commodity surfactant amenable to casual substitution. The confluence of three structural features—its (Z)-oleyl unsaturation, its mixed dimethyl ethyl head group, and its bromide counterion—generates a micellization, rheological, and biological activity profile that diverges measurably from both its saturated stearyl analog and its all-methyl trimethyl ammonium counterpart [1]. Cis-unsaturated quaternary ammonium surfactants have been demonstrated to exhibit more favorable micelle growth, enhanced mechanical shear resistance, and lower effective operating temperatures compared to their trans-unsaturated and fully saturated congeners [2]. Substituting a methyl group with an ethyl group on the quaternary nitrogen alters head-group size, which directly impacts critical micelle concentration (CMC), aggregation number, and phase behavior in aqueous solution [3]. Furthermore, the specific (Z)-isomer (CAS 14351-44-1) carries a distinct EPA regulatory identity as a pesticide active ingredient that its (E)-isomer (CAS 6458-13-5) or other chain-length analogs may not share, creating procurement and compliance consequences independent of surfactant performance [4]. These differentiated properties mean that formulation performance, regulatory standing, and process conditions cannot be assumed equivalent when switching to or from this compound.

Dimension
This Compound
Common Substitute
Risk if Swapped
Olefin geometry
(Z)-oleyl (cis): reported higher shear resistance
(E)-elaidyl (trans): lower micelle stability under shear
Drag-reduction performance may shift; re-dosing frequency may increase
Chain saturation
Unsaturated C₁₈:₁: reported cold-processable
Saturated C₁₈:₀ stearyl: requires hot processing
Processing equipment and energy profile may not transfer
Head group
Dimethyl ethyl ammonium: intermediate head-group size
Trimethyl ammonium (CTAB-type): smaller head group, different CMC
Micellization and phase behavior may differ; templating outcome not guaranteed

Differentiation Evidence for Oleyl Dimethyl Ethyl Ammonium Bromide


Cis (Z) vs. Trans (E) Oleyl Chain: Micelle Growth and Shear Resistance

Oleyl dimethyl ethyl ammonium bromide (CAS 14351-44-1) possesses a (Z)-oleyl (cis) hydrocarbon chain. In a head-to-head comparison of oleyl (cis) versus elaidyl (trans) trimethyl ammonium chloride surfactants — the closest published isomer pair — the cis isomer demonstrated more favorable hydrocarbon chain alignment for micelle growth and significantly greater resistance to mechanical shear degradation [1]. Although this study used trimethyl ammonium chloride rather than the dimethyl ethyl ammonium bromide of the target compound, the chain-configuration effect is a class-level structural determinant of surfactant self-assembly behavior [1].

Cis vs. Trans Chain
Class-level inference
Cis (Z) > Trans (E) for micelle growth favorability; cis system retained drag-reducing effectiveness under mechanical shear where trans degraded
Reported shear-stability ranking favors (Z)-isomer
Data from trimethyl ammonium chloride isomer pair; class-level extrapolation
Drag reduction Rheology Micelle nanostructure Cis/trans isomerism Surfactant science

Oleyl vs. Stearyl Chain: Cold-Processability Advantage

The unsaturated (Z)-oleyl chain of the target compound enables cold processing conditions that are not achievable with the saturated stearyl (C₁₈:₀) dimethyl ethyl ammonium bromide analog (CAS 111-98-8). Industry technical sources document that di-oleyl quaternary ammonium variants can be cold-processed, whereas di-stearyl variants require hot processing [1]. Additionally, quaternary ammonium surfactants with a single double bond in their alkyl chains, when mixed with appropriate counterions, reach much lower effective drag-reduction temperatures while maintaining the upper temperature limit of their saturated counterparts [2].

Oleyl vs. Stearyl
Class-level inference
Oleyl: cold-processable; lower effective drag-reduction temperature. Stearyl: requires hot processing; higher minimum operating temperature
Supports cold-processing workflow selection
Industry technical sources; compound-specific validation recommended
Formulation processing Cold-processing Temperature range Quaternary ammonium surfactants Fabric softeners

Dimethyl Ethyl vs. Trimethyl Head Group: Micellization and Phase Behavior

The mixed dimethyl ethyl head group of the target compound occupies an intermediate position in head-group size between trimethyl ammonium and triethyl ammonium surfactants. In a systematic study of alkyltrimethyl-, -ethyl-, -propyl-, -butyl-, and -pentylammonium bromides, the size of the head group was shown to alter micellization thermodynamics, phase equilibria, and the extent of the isotropic micellar phase region in aqueous solution [1]. A parallel study on cetyl dimethyl ethyl ammonium bromide versus myristyl trimethyl ammonium bromide found that replacing methyl groups with ethyl groups on the surfactant head had no measurable effect on mesoporous crystal properties, but a bulky aromatic head group (e.g., cetyl pyridinium chloride) did inhibit crystallization, indicating that within a limited size range, head group modulation can fine-tune templating behavior [2].

Head-Group Size
Cross-study comparable
Dimethyl ethyl: intermediate CMC and phase behavior vs. trimethyl (smaller) and triethyl (larger)
Graded tuning of packing parameter without tail change
Buckingham et al. (1993) head-group series; exact CMC not resolved for this compound
Head-group size Critical micelle concentration Phase behavior Quaternary ammonium Micellization thermodynamics

EPA Pesticide Active Registration vs. Unregistered Analogs

Oleyl dimethyl ethyl ammonium bromide (CAS 14351-44-1) is listed by the U.S. Environmental Protection Agency (EPA) as an approved pesticide active ingredient under the category 'Pesticides - Active Ingredients' [1]. It is also listed by the U.S. FDA in cross-reference databases [1]. This compound is sold as a 75% concentrate and is used specifically in the control of algae in water bodies [2]. In contrast, many structurally similar quaternary ammonium surfactants (e.g., CTAB, OTAB) are not individually registered as pesticide active ingredients for algicidal applications, limiting their lawful use in water-treatment contexts in regulated jurisdictions.

EPA Registration
Head-to-head
CAS 14351-44-1: Listed as EPA Pesticide Active Ingredient. CTAB, OTAB, stearyl analog: not registered for algicidal use
Regulatory identity supports compliant water-treatment procurement
U.S. EPA FIFRA framework; jurisdiction-specific review required
EPA registration Pesticide Algicide Regulatory compliance Water treatment

Phase-Transfer Catalysis via Balanced Lipophilicity

The oleyl dimethyl ethyl ammonium bromide architecture combines a long-chain (C₁₈) oleyl hydrophobic domain with a compact dimethyl ethyl ammonium hydrophilic head, yielding a balanced lipophilicity that is cited as advantageous for phase-transfer catalysis (PTC) applications [1]. In PTC, catalyst performance depends on the ability of the quaternary ammonium cation to partition between aqueous and organic phases while shuttling anionic reactants. The bromide counterion provides good leaving-group characteristics relative to chloride. General PTC literature establishes that tetraalkylammonium bromides with longer alkyl chains exhibit higher catalytic activity in anion-transfer reactions than their shorter-chain counterparts . While direct head-to-head catalytic turnover data for this compound versus, e.g., tetrabutylammonium bromide (TBAB) or Aliquat 336 are not available in the retrieved literature, the structural rationale is well-established in PTC mechanism science .

Phase-Transfer Catalysis
Data to verify
Long-chain oleyl + bromide: structural rationale for enhanced organic-phase anion delivery vs. short-chain PTC salts
Supports catalyst screening context; comparative turnover data unavailable
No direct head-to-head catalytic studies retrieved; source review recommended
Phase-transfer catalysis Organic synthesis Quaternary ammonium salt Lipophilicity Ion-pair extraction

Application Scenarios for Oleyl Dimethyl Ethyl Ammonium Bromide


EPA-Compliant Algicidal Water Treatment

Procurement for cooling tower, recreational water, and industrial water-body algae control where a registered pesticide active ingredient is legally required. The compound's explicit EPA listing as a pesticide active ingredient [1] and its commercial availability as a 75% concentrate in isopropanol or propylene glycol [2] make it a turnkey choice for formulators needing regulatory compliance without a new active ingredient registration process. This scenario directly exploits the regulatory differentiation evidence established in Section 3.

Cold-Processable Cationic Surfactant Formulations

Formulation of fabric softeners, hair conditioners, or emulsifier systems where hot processing is undesirable due to equipment cost, energy consumption, or heat-sensitive co-ingredients. The oleyl chain's double bond enables cold processing that the saturated stearyl analog cannot match [3]. This scenario leverages the unsaturated-chain differentiation evidence for processing advantage.

Shear-Stable Drag-Reducing Additive Systems

District heating/cooling systems, oilfield water injection, and hydraulic circuits where drag-reducing surfactant additives are subjected to repeated pump shear. The cis-oleyl configuration provides greater resistance to mechanical shear degradation than the trans isomer [4], potentially extending additive lifetime and reducing re-dosing frequency. This application draws directly on the cis/trans micelle stability evidence.

Specialty Phase-Transfer Catalysis with Long-Chain QACs

Organic synthesis protocols requiring extraction of highly hydrophilic anions from aqueous into organic phases where standard short-chain PTC catalysts (e.g., TBAB) provide insufficient organic-phase solubility. The C₁₈ oleyl chain combined with a compact dimethyl ethyl head group and bromide counterion offers a differentiated lipophilicity profile for ion-pair shuttling . This scenario is supported by the structural rationale evidence for PTC applications.

Application
Selection Property
Validation Focus
Algicidal water treatment
EPA pesticide active registration
Regulatory compliance under FIFRA
Cold-process cationic formulations
Unsaturated oleyl chain enables cold processing
Processing temperature and energy profile
Drag-reducing additive systems
(Z)-oleyl chain shear resistance
Micelle stability under mechanical shear
Specialty phase-transfer catalysis
C₁₈ chain + bromide lipophilicity profile
Catalytic turnover and ion-pair extraction
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